2-Chloro-6-(piperidin-1-yl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGCZFOMNLASBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic deployment of 2,6-Disubstitution in Benzaldehyde Scaffolds: A Technical Guide for Medicinal Chemists
Foreword: The Understated Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzaldehyde moiety is a ubiquitous and versatile scaffold, serving as a cornerstone for the synthesis of a vast array of therapeutic agents.[1] Its reactivity and synthetic tractability make it an ideal starting point for constructing complex molecular architectures. This guide delves into a specific, yet profoundly impactful, subset of this chemical class: the 2,6-disubstituted benzaldehyde derivatives. The strategic placement of substituents at these positions imparts unique conformational constraints and electronic properties that can be harnessed to achieve enhanced potency, selectivity, and favorable pharmacokinetic profiles. While a direct blockbuster drug bearing this specific substitution pattern remains to be launched, its prevalence as a key intermediate and a recurring motif in potent biologically active molecules underscores its significance in modern drug discovery. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, biological activities, and structure-activity relationships of these intriguing compounds.
I. The Synthetic Imperative: Crafting the 2,6-Disubstituted Core
The judicious choice of synthetic methodology is paramount to the successful exploration of 2,6-disubstituted benzaldehyde derivatives. The steric hindrance imposed by the ortho-substituents necessitates careful consideration of reaction conditions to achieve desired transformations efficiently.
A. Foundational Synthetic Strategies
Classical formylation reactions, while foundational, often face challenges with highly substituted rings. However, modern synthetic methods have provided a robust toolkit for accessing this scaffold.
A particularly effective and versatile approach is the two-step, one-pot reduction/cross-coupling procedure starting from readily available Weinreb amides.[2][3][4] This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, which effectively protects the latent aldehyde functionality, making it amenable to subsequent cross-coupling with organometallic reagents.[2][3][4] This strategy allows for the introduction of a wide range of substituents at the 2- and 6-positions.
Diagram 1: One-Pot Reduction/Cross-Coupling for Substituted Benzaldehyde Synthesis
Caption: A streamlined one-pot synthesis of 2,6-disubstituted benzaldehydes.
B. Key Starting Materials and Their Transformations
Specific 2,6-disubstituted benzaldehydes serve as pivotal starting points for the elaboration of more complex derivatives.
-
2,6-Dichlorobenzaldehyde: This readily available building block is a versatile precursor for a variety of derivatives. It can be synthesized from 2,6-dichlorotoluene via chlorination followed by hydrolysis. Its derivatives have shown promise as antimicrobial and disinfectant agents.[2][5]
-
2,6-Dimethoxybenzaldehyde: This compound is frequently utilized in the synthesis of heterocyclic scaffolds with significant biological potential, including flavones, dihydropyridines, and dihydropyrimidinones, which have demonstrated antioxidant, anti-inflammatory, and anticancer properties.
-
2,6-Dihydroxybenzaldehyde: Known for its antioxidant properties, this derivative is a valuable precursor in the synthesis of dyes and pharmaceuticals.[3]
C. Experimental Protocol: Synthesis of N-(2-aminoethyl)-2,6-dichlorobenzamide
This protocol details the synthesis of a 2,6-dichlorobenzamide derivative, illustrating a common transformation from the corresponding benzoyl chloride.[2][5]
Materials:
-
Ethylene diamine
-
Ethanol
-
1 N Sodium hydroxide (NaOH)
-
2,6-Dichlorobenzoyl chloride
-
Thin Layer Chromatography (TLC) plates
-
Iodine chamber
-
UV chamber
-
Perkin Elmer FT-IR spectrophotometer
-
Bruker 400 MHz NMR spectrometer
Procedure:
-
Dissolve ethylene diamine in ethanolic 1 N NaOH.
-
To this solution, add 2,6-dichlorobenzoyl chloride dropwise with stirring.
-
Monitor the reaction progress using TLC with multiple solvent systems to ensure the purity of the product.
-
Visualize the TLC plates in an iodine chamber and under a UV lamp.
-
Upon completion of the reaction, collect the precipitate by filtration.
-
Wash the product with water and dry.
-
Characterize the final product, N-(2-aminoethyl)-2,6-dichlorobenzamide, using FT-IR and 1H-NMR spectroscopy.[2]
II. Biological Activities and Therapeutic Potential
The 2,6-disubstituted benzaldehyde scaffold is a recurring motif in molecules exhibiting a wide spectrum of biological activities. The substitution pattern plays a critical role in defining the pharmacological profile of these compounds.
A. Anticancer Activity
Derivatives of 2,6-disubstituted benzaldehydes have demonstrated significant potential as anticancer agents. For instance, certain N,2,6-trisubstituted 1H-benzimidazole derivatives, synthesized from substituted aromatic aldehydes, have been shown to be potent against various cancer cell lines, including HepG2, MDA-MB-231, and MCF7, with IC50 values in the low micromolar range.[6][7] These compounds are believed to exert their effects by targeting key cellular pathways involved in cancer progression.
Table 1: Anticancer Activity of Selected 2,6-Disubstituted Benzaldehyde Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | HepG2 | 2.35 | [6][7] |
| 3k | MDA-MB-231 | 2.39 | [6][7] |
| 3l | MCF7 | 10.95 | [6][7] |
B. Enzyme Inhibition
The unique steric and electronic properties of 2,6-disubstituted benzaldehydes make them attractive candidates for the design of enzyme inhibitors.
-
Cholinesterase Inhibition: In the context of Alzheimer's disease, substituted benzylidene derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A derivative, IND-40, which is a (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N'-(2,6-dihydroxybenzylidene)acetohydrazide, has shown notable inhibitory potential.[3][8]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Overexpression of ALDH isoforms is implicated in cancer progression, making them a viable therapeutic target. Novel 2,6-diphenyl-imidazopyridine derivatives have been designed as ALDH inhibitors, demonstrating the potential of targeting this enzyme family with appropriately substituted scaffolds.[9]
Table 2: Enzyme Inhibitory Activity of Selected Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| IND-24 | Acetylcholinesterase (AChE) | 12.54 ± 0.143 | [3][8] |
| IND-24 | Butyrylcholinesterase (BuChE) | 98.18 ± 0.120 | [3][8] |
| Benzothiazole 3a | Photinus pyralis Luciferase | 8.8 | [4] |
| Benzothiazole 3e | Photinus pyralis Luciferase | 16.4 | [4] |
C. Antimicrobial and Other Activities
The versatility of the 2,6-disubstituted benzaldehyde core extends to antimicrobial applications. As previously mentioned, derivatives of 2,6-dichlorobenzamide have been synthesized and evaluated for their antimicrobial and disinfectant properties.[2][5] Furthermore, the benzimidazole scaffold, often synthesized from substituted benzaldehydes, is a well-established pharmacophore in antimicrobial drug discovery.[10]
III. Structure-Activity Relationships (SAR): Decoding the Substituent Effects
The biological activity of 2,6-disubstituted benzaldehyde derivatives is exquisitely sensitive to the nature and position of the substituents on the phenyl ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.
A. Impact of Electronic and Steric Properties
The electronic properties of the substituents at the 2- and 6-positions can significantly influence the reactivity of the aldehyde group and the overall binding affinity of the molecule to its biological target. Electron-withdrawing groups, such as halogens, can enhance the electrophilicity of the aldehyde carbonyl, potentially leading to stronger interactions with nucleophilic residues in an enzyme's active site. Conversely, electron-donating groups, like methoxy or hydroxyl groups, can modulate the electronic distribution of the aromatic ring and influence hydrophobic and hydrogen bonding interactions.
The steric bulk of the 2,6-substituents plays a critical role in defining the conformational preferences of the molecule. This can be advantageous in locking the molecule into a bioactive conformation, thereby increasing its affinity for the target. However, excessive steric hindrance can also impede binding.
Diagram 2: Key SAR Insights for 2,6-Disubstituted Scaffolds
Caption: Interplay of substituent properties and biological outcomes.
B. Case Study: Cholinesterase Inhibitors
In the development of benzylidene derivatives as cholinesterase inhibitors, it was observed that the presence and position of hydroxyl groups on the benzaldehyde ring are critical for activity. For instance, a meta-hydroxy group in the IND-24 compound was found to be important for interaction with key amino acid residues in the active site of AChE.[3][8] The introduction of two hydroxy groups, as in IND-40, also conferred significant antioxidant potential, a desirable feature for anti-Alzheimer's agents.[3]
IV. Future Directions and Concluding Remarks
The 2,6-disubstituted benzaldehyde scaffold represents a privileged starting point for the design and synthesis of novel therapeutic agents. While a marketed drug directly featuring this core has yet to emerge, the wealth of preclinical data across various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases, highlights its immense potential.
Future research in this area should focus on several key aspects:
-
Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider diversity of substituents at the 2- and 6-positions could lead to the discovery of compounds with improved potency and novel mechanisms of action.
-
Elucidation of Molecular Mechanisms: In-depth biological studies are needed to fully understand the molecular targets and signaling pathways modulated by these compounds.
-
Optimization of Pharmacokinetic Properties: A critical step towards clinical translation will be the optimization of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds. The influence of the 2,6-substitution pattern on these parameters warrants systematic investigation.
V. References
-
Vaishnav, J., et al. (2024). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Gupta, S. M., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. RSC Publishing. [Link]
-
Vaishnav, J., et al. (2025). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]
-
Gupta, S. M., et al. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. PMC. [Link]
-
Al-Tel, T. H., et al. (2022). N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PMC. [Link]
-
Saeed, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]
-
Various Authors. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]
-
Xing, W., et al. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. PubMed. [Link]
-
Misiura, K., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
-
Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
-
Wang, Y., et al. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]
-
Hurley, T. D., et al. (2014). Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones. Journal of Medicinal Chemistry. [Link]
-
Meroni, G., et al. (2025). 2,6-Disubstituted benzothiazoles, analogues of the aromatic core of D-luciferin: Synthesis and evaluation of the affinity for Photinus pyralis luciferase. ResearchGate. [Link]
-
Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]
-
Safo, M. K., et al. Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. PMC. [Link]
-
Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. PubMed. [Link]
-
Wen, J., et al. (2021). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]
-
Al-Masoudi, N. A., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. [Link]
-
Sgrignani, J., et al. 2,6-Diphenyl-Imidazopyridine Derivatives as Novel Prototypes of Anticancer Agents Targeting Aldehyde Dehydrogenases. Sciforum. [Link]
-
Bhuyan, P., & Tripathy, P. K. (2019). Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ. American Journal of Heterocyclic Chemistry. [Link]
-
Al-Tel, T. H., et al. (2022). N,2,6-Trisubstituted 1 H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. PubMed. [Link]
-
van den Berg, R. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
van den Berg, R. J., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. PMC. [Link]
-
van den Berg, R. J., et al. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. [Link]
-
Various Authors. (2023). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Journal of Molecular Structure. [Link]
Sources
- 1. Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. ctppc.org [ctppc.org]
- 3. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03224H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,2,6-Trisubstituted 1 H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciforum.net [sciforum.net]
- 10. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
The Pivotal Role of Piperidine-Substituted Benzaldehydes in Modern Drug Discovery: A Technical Guide
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutics is an intricate dance of molecular design, synthesis, and biological validation. Within the vast armamentarium of chemical scaffolds available to medicinal chemists, the piperidine ring stands out as a "privileged" motif, consistently appearing in a remarkable number of approved drugs across diverse therapeutic areas.[1] This guide, intended for the discerning eye of the drug discovery professional, delves into a particularly valuable class of building blocks: piperidine-substituted benzaldehydes. We will explore their synthesis, versatile reactivity, and strategic application in the construction of complex, biologically active molecules, moving beyond a simple recitation of facts to an in-depth analysis of the "why" behind the "how."
The Strategic Advantage of the Piperidine-Benzaldehyde Scaffold
The prevalence of the piperidine moiety in pharmaceuticals is no accident. This six-membered nitrogen-containing heterocycle offers a unique combination of properties that make it an ideal component for optimizing a drug candidate's profile.[1][2] When coupled with a benzaldehyde unit, it creates a versatile building block with a reactive handle for further molecular elaboration.
The piperidine ring, with its stable chair conformation, allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] The nitrogen atom within the piperidine ring is a key modulator of physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of a molecule's solubility and lipophilicity (LogP).[1][3] This basic nitrogen can also form crucial ionic interactions with acidic residues in protein binding pockets, effectively anchoring the molecule to its target.[1]
From a pharmacokinetic perspective, the piperidine scaffold often enhances the "drug-likeness" of a molecule. It is relatively stable to metabolic degradation, and its incorporation can improve a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, often leading to reduced toxicity.[1][4] The benzaldehyde functionality, on the other hand, serves as a versatile anchor point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of diverse molecular libraries for screening and optimization.
Synthesis of Piperidine-Substituted Benzaldehydes: A Self-Validating Protocol
The most common and efficient method for the synthesis of piperidine-substituted benzaldehydes, such as the widely used 4-(piperidin-1-yl)benzaldehyde, is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a testament to self-validating chemistry; its success is predicated on a deep understanding of the underlying electronic principles.
The mechanism involves the addition of a nucleophile (piperidine) to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[5][6][7][8] The presence of an electron-withdrawing group, such as the aldehyde, is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[5][8]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
Solubility profile of 2-Chloro-6-(piperidin-1-yl)benzaldehyde in organic solvents
Solubility Profiling and Thermodynamic Analysis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Executive Summary
2-Chloro-6-(piperidin-1-yl)benzaldehyde (CAS: 1193389-82-0) is a critical pharmacophore and intermediate, most notably in the synthesis of AMPA receptor antagonists such as Perampanel . Its structural duality—featuring a lipophilic piperidine ring and a polar benzaldehyde core—creates a complex solubility profile that is sensitive to solvent polarity and temperature.
This technical guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. Unlike generic datasheets, this document details the Dynamic Laser Monitoring method for precise data acquisition and applies Modified Apelblat and
Chemical Identity & Physicochemical Profile
Before initiating solubility studies, the solid-state properties of the solute must be characterized to ensure data reproducibility.
| Property | Specification | Relevance to Solubility |
| Molecular Formula | — | |
| Molecular Weight | 223.70 g/mol | Moderate MW suggests good solubility in organic solvents.[1] |
| Physical State | Crystalline Solid | Requires determination of Melting Point ( |
| Predicted LogP | ~2.5 – 3.2 | Lipophilic; predicts poor water solubility and high affinity for DCM/EtOAc. |
| H-Bond Donors/Acceptors | 0 / 2 (N, O) | Aprotic nature suggests higher solubility in protic solvents (alcohols) involves solute-solvent H-bonding. |
Experimental Methodology: Precision Data Acquisition
To generate a solubility profile suitable for thermodynamic modeling, two orthogonal methods are recommended. The Dynamic Laser Monitoring method is preferred for its speed and ability to detect the metastable zone width (MSZW).
Method A: Dynamic Laser Monitoring (Polythermal Method)
This technique eliminates sampling errors associated with filtration in the shake-flask method.
Protocol:
-
Preparation: Load a precise mass (
) of solute and solvent ( ) into a jacketed glass vessel equipped with a turbidity probe (laser source + photodetector). -
Dissolution (Heating): Heat the mixture at a slow ramp rate (0.2 K/min) while stirring (400 rpm).
-
Detection: Record the temperature (
) where laser transmission reaches 100% (turbidity 0). This is the saturation temperature for the given concentration. -
Recrystallization (Cooling): Cool the solution at the same rate. Record the temperature (
) where transmission drops. -
Iteration: Add more solvent to the same vessel and repeat to generate a full solubility curve (
vs. ).
Method B: Static Saturation (Isothermal Shake-Flask)
Used for validation at specific key temperatures (e.g., 298.15 K, 313.15 K).
Protocol:
-
Add excess solid to the solvent in a sealed vial.
-
Agitate at constant temperature (
0.05 K) for 24–48 hours. -
Stop agitation and allow settling (2–4 hours).
-
Filter supernatant using a 0.22
pre-heated syringe filter. -
Quantify concentration via HPLC-UV (detection at
nm).
Visualization: Solubility Measurement Workflow
Caption: Workflow comparing Dynamic Laser Monitoring (Polythermal) and Shake-Flask (Isothermal) methods for solubility determination.
Solubility Behavior & Solvent Selection
Based on the piperidinyl-benzaldehyde structure, the following solubility trends are chemically predicted and observed in similar intermediates:
| Solvent Class | Representative Solvents | Predicted Solubility | Process Utility |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dissolution for reaction; too soluble for crystallization. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (Hot) / Moderate (Cold) | Ideal for Recrystallization. High |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Good for polarity tuning. Solubility increases significantly with T. |
| Ethers | THF, MTBE | High | Useful for reaction medium; MTBE is a potential anti-solvent. |
| Alkanes | n-Hexane, n-Heptane | Very Low | Anti-solvent. Used to crash out product from EtOAc/DCM. |
| Aqueous | Water | Insoluble | Used to wash away inorganic salts during workup. |
Critical Insight: The Ethyl Acetate / n-Heptane binary system is the standard purification solvent system for this class of compounds. The compound dissolves in hot EtOAc; Heptane is added until turbidity, then cooled to induce crystallization.
Thermodynamic Modeling & Analysis
To translate experimental points into process data, mathematical models are required.
A. Modified Apelblat Equation
The most accurate semi-empirical model for non-ideal solutions.
-
Use: Interpolating solubility at any temperature within the measured range.
-
Parameters:
are determined by multivariate regression.
B. (Buchowski-Ksiazczak) Model
Relates solubility to the melting point and enthalpy of fusion.
-
Use: Checking the consistency of solubility data with solid-state properties (
).
C. Thermodynamic Functions
Using the Van't Hoff analysis (plot
-
Enthalpy (
): Positive values indicate endothermic dissolution (solubility increases with T). -
Entropy (
): Positive values indicate disorder driving the dissolution. -
Gibbs Energy (
): .
Visualization: Thermodynamic Logic
Caption: Logic flow for converting raw solubility data into thermodynamic parameters using Apelblat and Van't Hoff models.
Implications for Process Development
-
Crystallization Design:
-
If
is high (> 20 kJ/mol), Cooling Crystallization is efficient (solubility drops sharply with T). -
If
is low, Anti-solvent Crystallization (e.g., adding Heptane to an EtOAc solution) is required.
-
-
Purification:
-
The piperidine ring makes the compound basic. Impurities (e.g., non-basic side products) can be removed by washing an organic solution (EtOAc) with dilute acid (HCl), extracting the product into the aqueous phase, and re-precipitating with base.
-
-
Safety:
-
Avoid using Methanol if transesterification or acetal formation is observed with the aldehyde group (though sterics from the chloro group usually protect it).
-
References
-
Eisai R&D Management Co Ltd. (2012). Process for the preparation of Perampanel and intermediates. US Patent 8,304,548. Link
-
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Llinàs, A., & Goodman, J. M. (2008). In silico prediction of solubility. Drug Discovery Today, 13(17-18), 769-776. Link
Sources
Steric Modulation in Scaffold Design: A Technical Guide to 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Executive Summary
In the realm of medicinal chemistry, steric hindrance is often viewed as an obstacle.[1] However, in the context of 2-Chloro-6-(piperidin-1-yl)benzaldehyde , steric forces are the primary architectural tool. This molecule represents a class of "atropisomeric-like" scaffolds where the interplay between a bulky secondary amine (piperidine), a halogen (chlorine), and an electrophilic center (aldehyde) creates a unique conformational lock.
This guide analyzes the structural dynamics, synthesis, and reactivity profile of this compound.[2] It is designed for researchers utilizing this scaffold to induce regioselectivity or rigidify drug pharmacophores.
Structural Dynamics & Conformational Analysis
The reactivity of 2-Chloro-6-(piperidin-1-yl)benzaldehyde is defined by Steric Inhibition of Resonance . Unlike unsubstituted benzaldehyde, where the carbonyl group lies coplanar with the aromatic ring to maximize
The "Twisted" Carbonyl
The aldehyde group is flanked by a chlorine atom (Van der Waals radius
-
Consequence: The carbonyl bond rotates out of the aromatic plane (dihedral angle
). -
Electronic Impact: This twist disrupts the conjugation between the benzene
-system and the carbonyl -orbital. The aldehyde becomes electronically isolated, behaving more like an aliphatic aldehyde but with significant steric shielding.
The Orthogonal Amine
The piperidine nitrogen lone pair would theoretically donate electron density into the ring (resonance donation). However, to minimize steric clash with the adjacent aldehyde hydrogen, the piperidine ring twists.
-
N-Aryl Bond Rotation: The nitrogen lone pair often adopts an alignment orthogonal to the benzene
-system. -
Result: The ring is less electron-rich than predicted by simple Hammett constants, affecting subsequent electrophilic aromatic substitutions (
).
Synthetic Pathway: Regioselective
The synthesis of this scaffold relies on Nucleophilic Aromatic Substitution (
Why Mono-Substitution Occurs
A common query in process chemistry is why the reaction stops at the mono-substituted product rather than proceeding to the 2,6-dipiperidinyl derivative.
-
Electronic Deactivation: The first piperidine substitution introduces an amino group. Even if twisted, it is inductively donating compared to the chlorine it replaced, raising the energy of the transition state for a second attack.
-
Steric Wall: Once the first piperidine is installed, the steric crowding around the remaining chlorine (flanked by the aldehyde and the piperidine) becomes insurmountable for a second bulky nucleophile under standard conditions.
Visualization: Reaction Workflow
The following diagram outlines the critical pathway and the steric "gating" that prevents over-reaction.
Caption: Reaction pathway showing the mono-selective nature of the S_NAr due to steric gating.
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 2-Chloro-6-(piperidin-1-yl)benzaldehyde via
Materials
-
2,6-Dichlorobenzaldehyde (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq, anhydrous) -
DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [Solvent][2]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichlorobenzaldehyde (e.g., 5.0 g) in DMF (25 mL).
-
Base Addition: Add anhydrous
. The base acts as an HCl scavenger. -
Nucleophile Introduction: Add piperidine dropwise at room temperature. An exotherm may be observed.
-
Thermal Activation: Heat the reaction mixture to 80–90°C .
-
Note: While
on activated rings can occur at RT, the steric bulk of piperidine requires thermal energy to overcome the activation barrier.
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). Look for the disappearance of the starting aldehyde (
) and appearance of a fluorescent yellow spot ( ). -
Workup (Critical for Purity):
-
Pour the reaction mixture into crushed ice/water (200 mL).
-
Extract with Ethyl Acetate (3x).
-
Acid Wash: Wash the organic layer with 1N HCl. Why? This protonates and removes unreacted piperidine into the aqueous layer, while the product (a very weak base due to conjugation/sterics) remains in the organic layer.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography.
Characterization Data Table
| Parameter | Expected Value/Observation | Structural Insight |
| Appearance | Yellow to Orange Solid | Extended conjugation (though twisted) imparts color. |
| Deshielded, but potentially broadened if rotation is slow on NMR timescale. | ||
| IR (C=O) | 1680 – 1690 cm | Higher frequency than typical conjugated aldehydes (usually ~1660) due to loss of coplanarity. |
| MS (ESI) | [M+H] | Chlorine isotope pattern (3:1 ratio of M : M+2) confirms mono-substitution. |
Reactivity Profile & Applications
The steric environment of 2-Chloro-6-(piperidin-1-yl)benzaldehyde dictates its downstream chemistry.
A. Schiff Base Formation (Imine Synthesis)
Reacting this aldehyde with primary amines is significantly slower than with benzaldehyde.
-
Challenge: The "Bürgi-Dunitz" trajectory (the angle of attack for the nucleophile) is blocked by the piperidine ring and the chlorine atom.
-
Solution: Use forcing conditions (Dean-Stark trap for water removal) or Lewis Acid catalysts (
) to activate the carbonyl.
B. Scaffold Rigidity in Drug Design
This moiety is valuable because it introduces a "kink" in the molecular structure.
-
Pharmacophore Alignment: The piperidine ring is locked roughly perpendicular to the benzene ring. This is useful for filling hydrophobic pockets in enzymes (e.g., Kinase inhibitors) that require a non-planar ligand.
-
Metabolic Stability: The steric bulk around the aldehyde/imine carbon protects it from rapid metabolic oxidation or hydrolysis.
Visualization: Steric "Kill Zone"
The diagram below illustrates the steric occlusion that dictates the reactivity profile.
Caption: Top-down view of the aldehyde showing the 'Kill Zone' created by flanking groups.
References
-
Nucleophilic Arom
) Mechanism :- Source: March's Advanced Organic Chemistry.
- Context: General mechanism for activ
-
Link:
-
Synthesis of 2,6-dichlorobenzaldehyde Derivatives
- Source: PrepChem / Patent Liter
- Context: Protocols for reacting 2,6-dichlorobenzaldehyde with secondary amines.
-
Link:
-
Steric Inhibition of Resonance
- Source: Journal of Organic Chemistry (2006).
-
Context: "Effect of 2,6-disubstituted aryl groups on acyclic conformation."[6]
-
Link:
-
Compound Data & Safety
-
Source: PubChem CID 329827454.
-
Context: Physical properties and safety data for 2-Chloro-6-(piperidin-1-yl)benzaldehyde.
-
Link:
-
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. ojs.wiserpub.com [ojs.wiserpub.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of 2,6-disubstituted aryl groups on acyclic conformation: preference for an antiperiplanar orientation of the geminal and vicinal hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of 2-Chloro-6-(piperidin-1-yl)benzaldehyde: A Technical Guide for Researchers
An In-depth Analysis of the Safety Data Sheet and Handling Protocols for a Key Synthetic Intermediate
As a novel benzaldehyde derivative, 2-Chloro-6-(piperidin-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. However, as with any chemical entity, a thorough understanding of its hazard profile and the implementation of appropriate safety measures are paramount for its safe handling and use in a research and development setting. This technical guide provides a comprehensive overview of the available safety data for 2-Chloro-6-(piperidin-1-yl)benzaldehyde, synthesized from existing Safety Data Sheets (SDS) and augmented with insights from structurally related compounds to ensure a robust and scientifically grounded approach to its handling.
Chemical Identity and Hazard Classification
2-Chloro-6-(piperidin-1-yl)benzaldehyde is a solid organic compound with the molecular formula C₁₂H₁₄ClNO and a molecular weight of 223.70 g/mol [1]. While a complete, independently verified Safety Data Sheet for this specific compound is not publicly available, the Globally Harmonized System (GHS) classification provided by suppliers indicates that it is an eye irritant[1].
Table 1: Chemical Identification
| Identifier | Value | Source |
| Chemical Name | 2-Chloro-6-(piperidin-1-yl)benzaldehyde | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₄ClNO | [1] |
| Molecular Weight | 223.70 | [1] |
| CAS Number (HCl salt) | 1193389-82-0 | [2] |
Based on the available information, the primary hazard associated with 2-Chloro-6-(piperidin-1-yl)benzaldehyde is its potential to cause serious eye irritation (H319)[1]. The GHS pictogram associated with this hazard is the exclamation mark (GHS07)[1].
Caption: GHS pictogram for substances that may cause less serious health effects.
First-Aid Measures: A Proactive Approach
Given the classification as a serious eye irritant, immediate and thorough first-aid measures are critical in the event of an exposure. The following protocols are based on standard laboratory practice and information from SDS of similar chemical compounds.
In Case of Eye Contact:
-
Immediate Irrigation: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3][4][5][6].
-
Remove Contact Lenses: If present and easy to do, remove contact lenses after the initial 1-2 minutes of flushing and continue to rinse[3][5].
-
Seek Medical Attention: Promptly seek medical attention, bringing the chemical's SDS or label if available[3][4][5][6].
In Case of Skin Contact:
-
Remove Contaminated Clothing: Immediately remove all contaminated clothing and shoes[4][6].
-
Wash Skin: Wash the affected area with plenty of soap and water for at least 15 minutes[3][4].
-
Seek Medical Advice: If skin irritation develops or persists, seek medical advice[3].
In Case of Inhalation:
-
Move to Fresh Air: Remove the individual from the area of exposure to fresh air immediately[4][5][7].
-
Provide Respiratory Support: If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[4][5][6].
-
Seek Medical Attention: Seek immediate medical attention[4][5][6].
In Case of Ingestion:
-
Do Not Induce Vomiting: Never induce vomiting in an unconscious person[6][7][8].
-
Rinse Mouth: If the person is conscious, rinse their mouth thoroughly with water[4][6][7].
-
Seek Medical Attention: Seek immediate medical attention[6][7][8].
Handling and Storage: Minimizing Exposure
Prudent laboratory practices are essential for the safe handling and storage of 2-Chloro-6-(piperidin-1-yl)benzaldehyde. The following guidelines are designed to minimize the risk of exposure and ensure the stability of the compound.
Handling:
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors[3][4][9][10][11][12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat[3][4][10][11]. For tasks with a higher potential for dust generation, a face shield and respiratory protection may be necessary[6][13].
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing[4][11][14].
-
Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking[3][4][7].
Storage:
-
Container: Keep the container tightly closed in a dry and well-ventilated place[4][11][14][15].
-
Incompatibilities: Store away from strong oxidizing agents[9][15][16].
-
Temperature: Store at room temperature unless otherwise specified by the supplier.
Sources
- 1. 2-Chloro-6-(piperidin-1-yl)benzaldehyde [chemdict.com]
- 2. 1193389-82-0|2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride|BLD Pharm [bldpharm.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. labbox.eu [labbox.eu]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. file.chemscene.com [file.chemscene.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. americanchemistry.com [americanchemistry.com]
- 14. peptide.com [peptide.com]
- 15. fishersci.com [fishersci.com]
- 16. technopharmchem.com [technopharmchem.com]
Methodological & Application
Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2-Chloro-6-fluorobenzaldehyde with Piperidine
Introduction
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel molecular scaffolds with tailored pharmacological profiles is of paramount importance. The piperidine moiety is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. Its incorporation into aromatic systems is a common strategy for the development of new therapeutic agents. This application note provides a detailed protocol for the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-6-fluorobenzaldehyde and piperidine, yielding 2-(piperidin-1-yl)-6-fluorobenzaldehyde. This reaction is a valuable transformation for the synthesis of key intermediates in drug discovery programs.
The SNAr reaction is a powerful tool for the functionalization of electron-deficient aromatic rings.[1] The presence of electron-withdrawing groups, such as the aldehyde and the halogen substituents on the benzaldehyde ring, activates the substrate towards nucleophilic attack.[2] This guide will delve into the mechanistic underpinnings of this reaction, provide a field-proven, step-by-step protocol, and offer insights into the causality behind the experimental choices, ensuring a reproducible and efficient synthesis.
Mechanistic Overview: A Tale of Two Halogens
The nucleophilic aromatic substitution in this protocol proceeds via a two-step addition-elimination mechanism.[1][2] The reaction is initiated by the nucleophilic attack of piperidine on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is delocalized, with significant stabilization provided by the ortho-aldehyde group. The subsequent step involves the departure of a halide leaving group, restoring the aromaticity of the ring.
A key consideration in the reaction of 2-chloro-6-fluorobenzaldehyde is the regioselectivity of the substitution. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[2] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic. Therefore, the substitution is expected to occur selectively at the fluorine-bearing carbon.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and explanations to ensure successful execution.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-6-fluorobenzaldehyde | ≥98% | Commercially Available |
| Piperidine | ≥99% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Deionized Water | ||
| Brine (Saturated NaCl solution) | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available |
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Safety Precautions
-
2-Chloro-6-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.[4]
-
Piperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Dimethylformamide (DMF): Harmful in contact with skin or if inhaled.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) followed by the dropwise addition of piperidine (1.2 eq). The addition of a base is crucial to neutralize the in-situ generated hydrofluoric acid.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-yl)-6-fluorobenzaldehyde.
Data Presentation
| Parameter | Value |
| Reactants | |
| 2-Chloro-6-fluorobenzaldehyde | 1.0 eq |
| Piperidine | 1.2 eq |
| Anhydrous Potassium Carbonate | 2.0 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 12 hours |
| Expected Product | 2-(piperidin-1-yl)-6-fluorobenzaldehyde |
| Expected Yield | 85-95% |
Visualizations
Reaction Workflow
Caption: Workflow for the synthesis of 2-(piperidin-1-yl)-6-fluorobenzaldehyde.
Reaction Mechanism
Caption: Mechanism of the nucleophilic aromatic substitution.
References
-
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]
-
Selectivity in Nucleophilic Aromatic Substitution - multiple leaving groups - YouTube. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Available at: [Link]
-
Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde - Wikipedia. Available at: [Link]
-
Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. Available at: [Link]
-
Dehalogenation of Arenes via SN2 Reactions at Bromine: Competition with Nucleophilic Aromatic Substitution. Request PDF. Available at: [Link]
-
Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]
-
Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde | 387-45-1. Five Chongqing Chemdad Co.,Ltd.. Available at: [Link]
-
2-Chloro-6-fluorobenzaldehyde | CAS#:387-45-1 | Chemsrc. Available at: [Link]
-
Method for preparing 2-chloro-6-fluorobenzaldehyde. Eureka | Patsnap. Available at: [Link]
- Method for preparing 2-chloro-6-fluorobenzaldehyde. Google Patents.
Sources
Preparation of Schiff bases from 2-Chloro-6-(piperidin-1-yl)benzaldehyde
An Application Note for the Synthesis of Novel Schiff Bases from 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Introduction: The Strategic Synthesis of Novel Imine Scaffolds
Schiff bases, characterized by their azomethine or imine functional group (-C=N-), represent a cornerstone in medicinal chemistry and materials science.[1][2] First reported by Hugo Schiff in 1864, these compounds are formed through the condensation of primary amines with carbonyl compounds.[2][3] Their significance lies in their synthetic flexibility and the diverse biological activities exhibited by their derivatives, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][4][5] The imine group, with its electrophilic carbon and nucleophilic nitrogen, provides a reactive center for designing molecules that can interact with biological targets like enzymes or DNA.[3][5]
This guide details the preparation of novel Schiff bases using 2-Chloro-6-(piperidin-1-yl)benzaldehyde as the aldehyde precursor. This starting material is of particular interest due to its unique substitution pattern. The presence of a halogen (chloro group) and a bulky, electron-donating heterocyclic amine (piperidine) on the aromatic ring can significantly influence the electronic properties, steric hindrance, and lipophilicity of the resulting Schiff base. These characteristics are critical in drug design, potentially enhancing membrane permeability, modifying binding affinities to biological targets, and opening avenues for further functionalization. This document provides a robust framework for the synthesis, purification, and characterization of this promising class of compounds.
Reaction Blueprint: The Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often catalyzed by a small amount of acid, which serves to activate the carbonyl group for nucleophilic attack.[6][7]
The reaction proceeds in two primary stages:
-
Formation of a Carbinolamine Intermediate: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Protonation of the carbonyl oxygen by the acid catalyst increases its electrophilicity, facilitating this attack. This step results in the formation of a tetrahedral intermediate known as a carbinolamine.[7][8]
-
Dehydration to the Imine: The carbinolamine is an unstable intermediate. In the presence of acid, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine) of the Schiff base.[8]
Caption: Acid-catalyzed mechanism of Schiff base formation.
General Synthesis and Characterization Workflow
The successful synthesis and validation of a new chemical entity require a systematic workflow. The process begins with the careful setup of the reaction, followed by continuous monitoring, and concludes with rigorous purification and structural confirmation of the final product.
Caption: Experimental workflow for Schiff base synthesis.
Materials and Reagents
The following table outlines the necessary materials for a typical synthesis. All reagents should be of analytical grade and used as received unless otherwise specified.
| Reagent / Equipment | Purpose | Supplier Example |
| 2-Chloro-6-(piperidin-1-yl)benzaldehyde | Aldehyde precursor | Sigma-Aldrich, Alfa Aesar |
| Primary Amine (e.g., Aniline) | Nucleophile | Sigma-Aldrich, TCI |
| Ethanol (Absolute) | Reaction Solvent | Merck, Fisher Scientific |
| Glacial Acetic Acid | Acid Catalyst | VWR, Fisher Scientific |
| Round-bottom flask | Reaction Vessel | Pyrex, Kimble |
| Reflux Condenser | Prevent solvent loss | Ace Glass |
| Magnetic Stirrer/Hotplate | Heating and Agitation | IKA, Corning |
| TLC Plates (Silica gel 60 F254) | Reaction Monitoring | Merck |
| Filtration Apparatus (Büchner funnel) | Product Isolation | Whatman, Pyrex |
| NMR Tubes, Solvents (CDCl₃, DMSO-d₆) | Spectroscopic Analysis | Norell, Cambridge Isotope Labs |
Detailed Experimental Protocol: Synthesis of (E)-1-((2-chloro-6-(piperidin-1-yl)phenyl)methylene)-N-phenylaniline
This protocol provides a representative procedure for the condensation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde with aniline. The molar ratios and reaction times may be optimized for different primary amines.
1. Reagent Preparation and Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-6-(piperidin-1-yl)benzaldehyde (e.g., 2.37 g, 10 mmol) in 30 mL of absolute ethanol.
-
To this solution, add an equimolar amount of the primary amine (e.g., aniline, 0.93 g, 10 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and place the setup on a magnetic stirrer/hotplate.
2. Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.
-
Maintain the reflux for a period of 4-6 hours. The formation of a precipitate may be observed as the reaction progresses.
3. Monitoring the Reaction:
-
Periodically (e.g., every hour), take a small aliquot from the reaction mixture using a capillary tube and spot it on a TLC plate.
-
Use a suitable eluent system (e.g., 8:2 Hexane:Ethyl Acetate) to develop the plate.
-
Visualize the spots under a UV lamp (254 nm). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared or significantly diminished.
4. Product Isolation and Workup:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.[9]
5. Purification:
-
The crude product can be purified by recrystallization.[10]
-
Dissolve the solid in a minimum amount of hot ethanol or methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce the formation of crystals.
-
Filter the purified crystals, wash with a minimal amount of cold solvent, and dry under vacuum.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The disappearance of reactant signals and the appearance of new, characteristic product signals in spectroscopic analyses provide definitive proof of a successful reaction.[4][11]
| Technique | Expected Observation | Rationale |
| FTIR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch (~1590-1650 cm⁻¹).[12][13] | Confirms the conversion of carbonyl and amine functional groups into the characteristic imine bond of the Schiff base. |
| ¹H NMR | Disappearance of the aldehyde proton (-CHO) singlet (~9-10 ppm). Disappearance of the amine protons (-NH₂) signal. Appearance of a new singlet for the imine proton (-CH=N-) in the downfield region (~8-9 ppm).[1] Signals corresponding to the aromatic, piperidinyl, and R-group protons will also be present. | Provides unambiguous evidence of the formation of the azomethine proton and consumption of the aldehyde. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new imine carbon (-CH=N-) signal (~160-170 ppm). | Confirms the change in the carbon skeleton from an aldehyde to an imine. |
| Mass Spec (LC-MS) | Observation of a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the target Schiff base. | Determines the molecular weight of the product, confirming its elemental composition.[11] |
| Melting Point | A sharp and distinct melting point. | Indicates the purity of the synthesized compound. |
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Substituted benzaldehydes and amines can be irritants; avoid inhalation and skin contact.
-
Handle all organic solvents with care, as they are flammable. Ensure there are no open flames near the experimental setup.
Potential Applications and Future Directions
Schiff bases derived from halogenated and heterocycle-containing precursors are valuable scaffolds in drug discovery. The compounds synthesized via this protocol could be screened for a variety of biological activities. Given the known efficacy of similar structures, potential areas of investigation include:
-
Anticancer Activity: Many Schiff bases with halogen substituents have demonstrated significant cytotoxicity against various cancer cell lines.[3][4]
-
Antimicrobial Agents: The imine linkage is a key feature in many compounds developed to combat bacterial and fungal infections.[6]
-
Coordination Chemistry: The nitrogen atom of the imine group serves as an excellent coordination site for metal ions, allowing for the synthesis of novel metal complexes with potential catalytic or therapeutic applications.[1][13]
Further derivatization of these Schiff bases can lead to the development of extensive compound libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.
References
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. Available at: [Link]
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. National Center for Biotechnology Information. Available at: [Link]
-
SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR. Available at: [Link]
-
Schiff Base Derived from 2, 6 – Diaminopyridine and Benzaldehyde and its Transition Metal Complexes. Nigerian Research Journal of Chemical Sciences. Available at: [Link]
-
Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. National Center for Biotechnology Information. Available at: [Link]
-
Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences. Available at: [Link]
-
Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal. Available at: [Link]
-
Overview of Schiff Bases. ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Biological Activity of Schiff Bases. Semantic Scholar. Available at: [Link]
-
Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available at: [Link]
-
Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry. Available at: [Link]
-
Biological applications of Schiff bases: An overview. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehy. Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2-Pyridinecarboxaldehyde and Benzaldehyde and their Complexes with Cupper (II) and Cobalt (II). Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available at: [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. chemijournal.com [chemijournal.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. arpgweb.com [arpgweb.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. mdpi.com [mdpi.com]
Application Note: Crystallization and Purification Strategies for Piperidinyl Benzaldehyde Derivatives
Introduction & Core Challenges
Piperidinyl benzaldehyde derivatives (e.g., 4-(1-piperidinyl)benzaldehyde) are critical pharmacophores in medicinal chemistry, serving as intermediates for acetylcholinesterase inhibitors (like Donepezil) and various antihistamines.[1] Structurally, they possess two conflicting functional motifs: a basic tertiary amine (piperidine ring) and a reactive electrophile (aldehyde).
The Purification Paradox:
-
Oxidative Instability: The aldehyde moiety is prone to auto-oxidation to the corresponding benzoic acid upon exposure to air, necessitating rapid processing or inert atmosphere handling.
-
"Oiling Out" Phenomenon: The flexible piperidine ring often lowers the melting point (typically 61–64°C for the parent compound), causing the compound to separate as a supercooled oil rather than a crystal lattice during cooling.
-
Amine Basicity: Trace acidic impurities can form sticky, non-stoichiometric salts that inhibit crystallization.
This guide outlines a hierarchical purification strategy designed to maximize purity (>98%) while mitigating decomposition.
Pre-Purification Assessment
Before initiating crystallization, characterize the crude profile. Do not attempt to crystallize a "tar" directly; it will entrap impurities.
| Parameter | Method | Acceptance Criteria for Crystallization |
| Purity | HPLC / GC | >85% (If <85%, perform Acid-Base Extraction first) |
| Oxidation | 1H-NMR | Check for carboxylic acid peak (~11-13 ppm).[1] If >5%, remove via base wash. |
| Solvent | TGA / NMR | Residual high-boiling solvents (DMF, DMSO) must be removed (<0.5%).[1] |
Method A: Acid-Base "Cleanup" Extraction
Purpose: The primary method to remove neutral organic impurities and oxidized byproducts (acids) before crystallization.
Mechanism: Exploits the basicity of the piperidine nitrogen (
Protocol
-
Dissolution: Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL/g).
-
Acid Extraction: Extract the organic layer twice with 1M HCl (3 mL/g).
-
Chemistry: The piperidinyl benzaldehyde becomes protonated (
) and moves to the aqueous phase.[1] Neutral impurities remain in EtOAc.
-
-
Wash: Wash the combined aqueous acidic layers with fresh EtOAc to remove entrained neutrals.
-
Basification (Critical Step):
-
Cool the aqueous phase to 0–5°C (ice bath).
-
Slowly adjust pH to >12 using 4M NaOH or Sat.
. -
Observation: The product will precipitate as a solid or oil out as the free base regenerates.[2]
-
-
Recovery: Extract the basic aqueous mixture with Dichloromethane (DCM) or EtOAc . Dry over
and concentrate.
Method B: Recrystallization (The "Polishing" Step)
Purpose: To achieve >99% purity and defined crystal morphology. Target Compound: 4-(1-Piperidinyl)benzaldehyde (Free Base).[1]
Solvent Selection Matrix
-
Primary Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Anti-Solvent: Water (H₂O).
-
Alternative: Ethyl Acetate / Hexanes (for highly lipophilic analogs).
Step-by-Step Protocol
-
Inert Setup: Flush the flask with Nitrogen/Argon. Oxidation is accelerated in hot solution.
-
Dissolution:
-
Add MeOH (3 mL/g) to the solid.
-
Heat to reflux (65°C). If not fully dissolved, add MeOH dropwise until clear.
-
Expert Tip: If the solution is dark/orange, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
-
Nucleation Zone:
-
Remove from heat.[1] Allow to cool slowly to RT.
-
Seeding: At ~40°C, add a seed crystal. If no seed is available, scratch the glass wall with a glass rod.
-
-
Anti-Solvent Addition (Optional):
-
If yield is low after 1 hour at RT, add Water dropwise until a faint turbidity persists, then cool to 0-4°C.
-
-
Isolation: Filter the yellow crystals. Wash with cold MeOH/Water (1:1).
-
Drying: Vacuum oven at 30°C. Do not exceed 40°C as the low melting point may cause fusion.
Method C: Bisulfite Adduct Purification (Chemo-Selective)
Purpose: Specific isolation of the aldehyde from chemically similar amine impurities (e.g., over-alkylated byproducts) that co-crystallize in Method B. Mechanism: Aldehydes form water-soluble bisulfite adducts; ketones and esters generally do not under these conditions.[1]
Workflow Diagram
Caption: Chemo-selective purification workflow using sodium bisulfite to isolate aldehyde-functionalized piperidines.
Protocol
-
Adduct Formation: Dissolve crude (10 g) in EtOAc (50 mL). Add Saturated Aqueous
(30 mL). Vigorously stir for 2–4 hours. -
Wash: Wash the aqueous layer (or solid filter cake) with EtOAC to remove non-aldehyde organics.
-
Regeneration:
-
Extraction: Extract into EtOAc, dry (
), and concentrate.
Troubleshooting & Optimization
Issue: "Oiling Out" (Liquid-Liquid Phase Separation)
The compound separates as an oil droplet instead of a crystal.
-
Cause: Temperature dropped too fast or solvent concentration is too high (supersaturation > metastable limit).
-
Solution 1 (Seeding): Add a seed crystal at the cloud point.
-
Solution 2 (Salt Formation): Convert the free base to a salt. Piperidinyl derivatives crystallize excellently as Hydrochloride or Oxalate salts.[1]
-
Protocol: Dissolve free base in Acetone. Add 1 eq. of Oxalic acid dissolved in Acetone. White crystals usually form immediately.
-
Issue: Product is Brown/Red
-
Cause: Oxidation to quinoid-like species or polymerization.[1]
-
Solution: Recrystallize from EtOH containing 1% Sodium Bisulfite . The bisulfite acts as a reducing agent during crystallization to bleach the color.
Decision Tree for Method Selection
Caption: Logic flow for selecting the appropriate purification pathway based on physical state and purity.
References
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[4] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1] Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Troubleshooting & Optimization
Preventing oxidation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the prevention of oxidation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde during storage. Our focus is on providing practical, evidence-based solutions to ensure the long-term stability and purity of this compound in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of 2-Chloro-6-(piperidin-1-yl)benzaldehyde.
Q1: My vial of 2-Chloro-6-(piperidin-1-yl)benzaldehyde has developed a yellowish tint and contains crystalline solids. What is happening?
A1: The observed changes strongly indicate oxidation of the aldehyde. Aromatic aldehydes, including benzaldehyde derivatives, are susceptible to autoxidation, a process where they react with atmospheric oxygen. This reaction converts the aldehyde to the corresponding carboxylic acid, in this case, 2-Chloro-6-(piperidin-1-yl)benzoic acid.[1] This benzoic acid derivative is often a white crystalline solid. The yellowing of the material is also a common sign of degradation.[1]
Q2: Why is 2-Chloro-6-(piperidin-1-yl)benzaldehyde prone to oxidation?
A2: The aldehyde functional group (-CHO) is inherently susceptible to oxidation. The process typically proceeds through a free-radical chain mechanism, which can be initiated by exposure to light and air.[1][2] The presence of the electron-donating piperidinyl group on the aromatic ring can further influence the molecule's electronic properties and reactivity.
Q3: Can I still use the material if it shows signs of oxidation?
A3: It is strongly advised against using oxidized material in your experiments. The presence of the corresponding benzoic acid as an impurity can lead to inconsistent results, lower yields in subsequent reactions, and potential side reactions.[3] For reliable and reproducible results, it is crucial to use a pure, unoxidized sample.
Q4: What immediate steps should I take if I suspect my sample is oxidized?
A4: If you suspect oxidation, the best course of action is to acquire a fresh batch of the compound. While purification methods exist for removing benzoic acid from benzaldehyde, such as washing with a sodium carbonate solution, these are best performed by chemists experienced in such procedures and may not be practical for all users.[1] It is more efficient and reliable to start with high-purity material.
Section 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the storage and stability of 2-Chloro-6-(piperidin-1-yl)benzaldehyde.
| Observed Issue | Potential Cause | Recommended Action |
| Color Change (e.g., from off-white to yellow or brown) | Oxidation due to exposure to air and/or light. | 1. Discard the discolored sample. 2. Ensure future samples are stored under an inert atmosphere in an amber vial.[1] |
| Formation of Crystalline Precipitate | Formation of the corresponding benzoic acid via oxidation. | 1. Confirm the identity of the precipitate if possible (e.g., melting point, IR spectroscopy). 2. It is best to use a fresh sample. |
| Inconsistent Experimental Results with a Previously Opened Bottle | Partial degradation of the compound. | 1. Perform analytical testing (e.g., HPLC, NMR) to assess the purity of the stored material. 2. If purity is compromised, use a fresh, unopened sample.[4] |
| Low Yields in Reactions Utilizing the Aldehyde | The presence of the oxidized impurity, which is unreactive in many subsequent reactions. | 1. Verify the purity of the starting material. 2. Use a fresh, unopened vial of the aldehyde. |
Section 3: Best Practices for Storage and Handling
To ensure the long-term stability of 2-Chloro-6-(piperidin-1-yl)benzaldehyde, it is imperative to adhere to the following storage and handling protocols.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, the primary culprit in oxidation.[5][6][7][8][9] |
| Temperature | Refrigerated (2-8°C) | Reduces the rate of chemical degradation.[10] |
| Light Exposure | Amber or Opaque Vials | Protects the compound from light, which can catalyze oxidation.[1][11] |
| Container | Tightly Sealed, Airtight Containers | Minimizes contact with atmospheric oxygen and moisture.[1] |
Protocol for Long-Term Storage Under an Inert Atmosphere
This protocol details the steps for preparing an aliquot of 2-Chloro-6-(piperidin-1-yl)benzaldehyde for long-term storage.
Materials:
-
Vial of 2-Chloro-6-(piperidin-1-yl)benzaldehyde
-
Appropriately sized amber glass vials with PTFE-lined caps
-
Source of high-purity nitrogen or argon gas
-
Schlenk line or a glove box (ideal)
-
Balance
-
Spatula
Procedure:
-
Preparation: In a well-ventilated fume hood or a glove box, weigh the desired amount of 2-Chloro-6-(piperidin-1-yl)benzaldehyde into a clean, dry amber vial.
-
Inerting the Vial:
-
Using a Schlenk Line: Attach the vial to the Schlenk line. Evacuate the vial under vacuum and then backfill with nitrogen or argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Without a Schlenk Line: Gently flush the headspace of the vial with a stream of nitrogen or argon gas for 1-2 minutes.
-
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling and Storage: Clearly label the vial with the compound name, date, and storage conditions. Store the vial in a refrigerator at 2-8°C.
The Role of Antioxidants
For exceptionally long-term storage or for bulk quantities, the addition of a radical inhibitor can be considered. Common antioxidants used for stabilizing aldehydes include butylated hydroxytoluene (BHT) or hydroquinone at low concentrations (e.g., 0.1%).[3][12] However, for most laboratory-scale applications, proper inert atmosphere storage is sufficient.
Section 4: The Science Behind the Degradation
Mechanism of Autoxidation
The autoxidation of benzaldehydes is a well-understood process that proceeds via a free-radical chain reaction.[2]
-
Initiation: The reaction is initiated by the formation of a benzoyl radical. This can be triggered by light or trace metal impurities.
-
Propagation: The benzoyl radical reacts with molecular oxygen to form a benzoylperoxy radical. This radical then abstracts a hydrogen atom from another benzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, thus propagating the chain.[13]
-
Termination: The reaction terminates when two radicals combine to form a non-radical species.
The overall result of this process is the conversion of the aldehyde to the corresponding carboxylic acid.[2]
Visualizing the Oxidation Pathway
The following diagram illustrates the key steps in the autoxidation of a generic benzaldehyde.
Caption: Autoxidation pathway of benzaldehyde.
Troubleshooting Logic Flow
The following diagram provides a logical workflow for troubleshooting issues with 2-Chloro-6-(piperidin-1-yl)benzaldehyde.
Caption: Troubleshooting workflow for aldehyde stability.
References
-
GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2. [Link]
-
Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde. [Link]
-
Bawn, C. E. H. (1956). The cobalt-salt-catalyzed autoxidation of benzaldehyde. Proceedings of the Royal Society A, 237(1210), 297–312. [Link]
-
Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. [Link]
-
Linde. Inerting in the chemical industry. [Link]
-
Air Products. Packaging, Inerting and Blanketing. [Link]
-
ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
- European Patent Office. (n.d.). A method for stabilizing aliphatic higher aldehyde compounds.
-
GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]
-
Scribd. (n.d.). Auto-Oxidation-Reduction of Benzaldehyde. [Link]
-
Hipkiss, A. R. (2014). Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. PMC. [Link]
-
groups.io. (2019, October 30). | To stabilize aldehydes ....?[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 3. echemi.com [echemi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Blanketing: protecting the integrity of your products with inert gas - GasN₂ [gasn2.com]
- 6. blog.polyprocessing.com [blog.polyprocessing.com]
- 7. static.prd.echannel.linde.com [static.prd.echannel.linde.com]
- 8. airproducts.com [airproducts.com]
- 9. generon.com [generon.com]
- 10. file.chemscene.com [file.chemscene.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. groups.io [groups.io]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Troubleshooting low reactivity of sterically hindered 2,6-disubstituted benzaldehydes
Welcome to the Advanced Synthesis Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals struggling with the notoriously low reactivity of sterically hindered 2,6-disubstituted benzaldehydes (e.g., 2,6-dichlorobenzaldehyde, 2,6-dimethylbenzaldehyde).
The core challenge with these substrates lies in the dense steric shielding around the carbonyl carbon, which physically blocks nucleophilic attack and often forces the aromatic ring into an orthogonal conformation, disrupting stabilizing conjugation. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Diagnostic Workflow: 2,6-Disubstituted Benzaldehyde Reactivity
Workflow for troubleshooting 2,6-disubstituted benzaldehyde reactivity.
Quantitative Impact of Troubleshooting Strategies
The table below summarizes the expected outcomes when switching from standard conditions to our recommended optimized protocols for sterically hindered substrates.
| Reagent System | Substrate | Reaction Type | Major Product | Typical Yield (%) |
| 2,6-Dichlorobenzaldehyde | Addition | Benzyl Alcohol (Reduction) | < 10% | |
| 2,6-Dichlorobenzaldehyde | Addition | 1-(2,6-dichlorophenyl)pentan-1-ol | > 85% | |
| MeLi (Standard) | 2,6-Dimethylbenzaldehyde | Addition | Enolization / Unreacted SM | < 5% |
| MeCeCl₂ (Optimized) | 2,6-Dimethylbenzaldehyde | Addition | 1-(2,6-dimethylphenyl)ethanol | 92% |
| 2,6-Dichlorobenzaldehyde | Condensation | Unreacted SM | < 15% | |
| 2,6-Dichlorobenzaldehyde | Condensation | Sterically Hindered Imine | > 80% |
FAQ 1: Nucleophilic Addition Failures
Q: Why do my standard Grignard and organolithium additions to 2,6-dichlorobenzaldehyde yield mostly unreacted starting material or reduction products instead of the desired alcohol?
The Causality: The two bulky ortho-substituents create a dense steric shield around the carbonyl carbon. When standard Grignard reagents are used, this steric clash prevents the nucleophile from achieving the required Bürgi-Dunitz trajectory for a 1,2-addition. Consequently, if the Grignard reagent possesses a
The Solution: Switch to Organocerium reagents (
Mechanistic pathway of organocerium-mediated nucleophilic addition.
Self-Validating Protocol: Organocerium Addition
-
Dehydration of CeCl₃: Place commercially available
in a Schlenk flask. Heat gradually to 140°C under high vacuum (0.1 mmHg) over 2 hours.-
Self-Validation Check: The solid MUST remain a free-flowing white powder. If the solid melts or clumps, it has dissolved in its own water of crystallization, permanently forming unreactive cerium oxides. Discard and restart.
-
-
Precomplexation: Cool the anhydrous
to room temperature under argon. Add anhydrous THF (approx. 10 mL per gram of ) and stir vigorously for at least 2 hours.-
Causality: Vigorous stirring is required to break the polymeric
lattice into a reactive, monomeric complex[2].
-
-
Transmetalation: Cool the suspension to -78°C. Add the organolithium or Grignard reagent (1.05 eq relative to
) dropwise. Stir for 30 minutes.-
Self-Validation Check: A distinct color change (e.g., pale yellow to orange/brown depending on the alkyl group) should be observed, confirming successful transmetalation.
-
-
Addition: Add the 2,6-disubstituted benzaldehyde (0.9 eq) dropwise. Stir for 1 hour at -78°C, then allow to warm to 0°C.
-
Quench: Quench carefully with saturated aqueous
to prevent dehydration of the resulting sterically hindered alcohol. Extract with ethyl acetate.
FAQ 2: Imine Condensation Issues
Q: I cannot form imines from 2,6-dimethylbenzaldehyde and bulky primary amines using standard Dean-Stark conditions. How can I drive this condensation?
The Causality: Imine formation is a two-step process: nucleophilic attack to form a hemiaminal, followed by the elimination of water. In 2,6-disubstituted systems, the initial attack is sterically hindered. Even if the hemiaminal forms, the subsequent elimination of water to form the
The Solution: Use stoichiometric Titanium(IV) Chloride (
Self-Validating Protocol: TiCl₄-Mediated Imine Synthesis
-
Setup: In an oven-dried flask under argon, dissolve the 2,6-disubstituted benzaldehyde (1.0 eq) and the primary amine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Activation: Cool the solution to 0°C. Slowly add
(0.55 eq, as one molecule of scavenges two molecules of water) dropwise via syringe.-
Self-Validation Check: Upon addition, an immediate color change and the formation of a fine suspension/precipitate should occur. This confirms the successful generation of the titanium-hemiaminal intermediate and the sequestration of water.
-
-
Neutralization: Add a tertiary amine base, such as triethylamine (2.5 eq), dropwise to neutralize the
generated during the formation. -
Completion: Warm to room temperature and stir for 4–12 hours. Filter the suspension through a pad of Celite to remove the titanium salts, then concentrate the filtrate.
FAQ 3: Loss of Enantioselectivity in Cross-Couplings
Q: Why does the enantioselectivity (ee%) drop precipitously when performing asymmetric allylboration or crotylation on 2,6-disubstituted benzaldehydes?
The Causality: Asymmetric allylboration relies on a highly ordered, compact, chair-like Zimmerman-Traxler transition state[4]. The introduction of 2,6-disubstitution forces the aromatic ring to adopt an orthogonal conformation relative to the forming C-C bond. This bulk distorts the transition state, causing severe steric clashes with the chiral ligand framework (e.g., BINOL or TADDOL derivatives)[3][4]. This distortion degrades the facial selectivity of the nucleophilic attack, leading to poor enantiomeric excess.
The Solution: Standard chiral allylboranes are often too bulky for these substrates. To troubleshoot, you must move away from closed transition states. Switch to catalytic asymmetric Keck allylation using highly Lewis-acidic, less sterically demanding chiral catalysts (e.g., BITIP-Titanium complexes), which operate via an open transition state, allowing the bulky aromatic ring to orient itself away from the chiral pocket while still maintaining strict facial selectivity.
References
-
Grayson, M. N., Pellegrinet, S. C., Goodman, J. M. Relay Catalysis: Enantioselective Synthesis of Cyclic Benzo- Fused Homoallylic Alcohols by Chiral Brønsted Acid Catalyzed Allylboration / Ring Closing Metathesis. Universidad de Oviedo. Retrieved from [Link]
-
Wikipedia Contributors. Organocerium chemistry. Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
The University of Liverpool Repository. ENANTIOSELECTIVE ADDITIONS TO ALDEHYDES USING TADDOL ORGANOCERIUM REAGENTS. Retrieved from[Link]
-
Dalal, M. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Retrieved from[Link]
Sources
Validation & Comparative
Publish Comparison Guide: FTIR Characterization of Aldehyde and Piperidine Moieties in Benzaldehyde Derivatives
Executive Summary
High-Throughput Structural Validation for Organic Synthesis
In the competitive landscape of drug discovery, rapid structural verification is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers an unmatchable advantage in speed and sensitivity for functional group monitoring.
This guide provides a technical deep-dive into the spectral characteristics of benzaldehyde derivatives containing piperidine moieties (e.g., 4-(piperidin-1-yl)benzaldehyde). It contrasts the diagnostic peaks of the aldehyde core against the piperidine appendage, highlights the electronic effects that shift these peaks, and offers a comparative protocol for using FTIR as a primary quality control (QC) tool.
Part 1: Technical Deep Dive – Spectral Characteristics
The Aldehyde Moiety: The "Anchor" Signals
The benzaldehyde core provides two of the most reliable diagnostic signals in organic spectroscopy. However, these signals are heavily influenced by the electronic environment of the benzene ring.
-
Carbonyl Stretch (C=O):
-
Standard Position: Unsubstituted benzaldehyde shows a strong, sharp peak at 1700–1705 cm⁻¹ .
-
The "Piperidine Shift" (Expert Insight): When a piperidine ring is attached at the para position, the nitrogen atom acts as a strong Electron Donating Group (EDG). Through resonance, the nitrogen lone pair donates electron density into the benzene ring, which delocalizes to the carbonyl oxygen. This increases the single-bond character of the carbonyl, weakening the bond and shifting the absorption to a lower wavenumber, typically 1660–1680 cm⁻¹ .
-
Diagnostic Value: A shift from ~1700 cm⁻¹ (starting material) to ~1670 cm⁻¹ is a positive indicator of successful C-N coupling.
-
-
The Fermi Resonance Doublet (C-H):
-
Mechanism: The aldehyde C-H stretching vibration (~2800 cm⁻¹) couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹).
-
Signature: This results in a distinct doublet at ~2720 cm⁻¹ and ~2820 cm⁻¹ .[1]
-
Critical Observation: The lower frequency peak (2720 cm⁻¹) is often isolated and highly diagnostic.[2] The higher frequency peak (2820 cm⁻¹) often overlaps with alkyl C-H stretches.
-
The Piperidine Moiety: The "Fingerprint" Modifiers
The piperidine ring introduces aliphatic character to the aromatic system.
-
C-H Stretches (Aliphatic):
-
Range: 2800–3000 cm⁻¹ .[3]
-
Complexity: Unlike the simple aromatic C-H (>3000 cm⁻¹), the piperidine ring generates a complex "forest" of peaks due to symmetric and asymmetric stretching of the methylene (-CH₂-) groups.
-
Bohlmann Bands: In specific stereochemical conformations (lone pair antiperiplanar to C-H bonds), piperidine derivatives exhibit "Bohlmann bands" in the 2700–2800 cm⁻¹ region.[4]
-
Warning: These bands can overlap with the lower aldehyde Fermi doublet (~2720 cm⁻¹), requiring careful peak integration for confirmation.
-
-
C-N Stretch:
-
Range: 1230–1250 cm⁻¹ (Aryl-Amine stretch).
-
Signature: A medium-to-strong band that appears upon formation of the bond between the piperidine nitrogen and the benzene ring.
-
-
Absence of N-H (The Negative Test):
-
Starting Material: Free piperidine (secondary amine) shows a sharp N-H stretch at 3300–3500 cm⁻¹ .
-
Product: The target derivative (tertiary amine) must lack this peak. Its presence indicates incomplete reaction.
-
Part 2: Comparative Analysis Data
The following table summarizes the spectral shifts expected when converting a precursor (like 4-fluorobenzaldehyde) to the piperidine derivative.
| Feature | Benzaldehyde (Precursor) | Piperidine (Reagent) | 4-(Piperidin-1-yl)benzaldehyde (Product) |
| C=O[5] Stretch | 1700–1705 cm⁻¹ (Strong) | Absent | 1660–1680 cm⁻¹ (Strong, Shifted) |
| N-H Stretch | Absent | 3300–3500 cm⁻¹ (Medium) | ABSENT (Crucial QC Check) |
| Aldehyde C-H | 2720 & 2820 cm⁻¹ (Doublet) | Absent | 2720 & 2820 cm⁻¹ (Present, may overlap) |
| Aliphatic C-H | Absent | 2800–2950 cm⁻¹ (Strong) | 2800–2950 cm⁻¹ (Strong) |
| C-N Stretch | Absent | 1100–1200 cm⁻¹ (Aliphatic) | 1230–1250 cm⁻¹ (Aryl-Amine) |
Comparative Methodology: FTIR vs. NMR
While NMR provides connectivity, FTIR is superior for rapid "Go/No-Go" decision making in synthesis.
-
Speed: FTIR (ATR method) takes <2 minutes per sample; NMR requires dissolution, shimming, and acquisition (>15 mins).
-
Sensitivity: FTIR is exceptionally sensitive to the carbonyl environment. The ~30 cm⁻¹ shift described above is immediately visible even in crude mixtures.
-
Limitation: FTIR cannot easily distinguish between regioisomers (e.g., ortho vs para substitution) as definitively as NMR coupling constants.
Part 3: Experimental Protocols
Protocol A: Rapid ATR-FTIR Analysis (Recommended)
Objective: Quick confirmation of reaction completion.
-
Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
-
Sampling: Place ~2-5 mg of the solid derivative or 1 drop of the concentrated reaction oil directly onto the crystal.
-
Compression: Apply pressure using the anvil to ensure intimate contact. Note: Poor contact weakens the C-H region signals.
-
Acquisition: Scan range 4000–600 cm⁻¹; 16 scans; 4 cm⁻¹ resolution.
-
Analysis:
-
Zoom to 1600–1750 cm⁻¹ : Confirm C=O shift.
-
Zoom to 3200–3500 cm⁻¹ : Confirm absence of N-H.
-
Protocol B: High-Resolution KBr Pellet
Objective: Publication-quality spectra or resolving Bohlmann bands.
-
Grinding: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr. Grind in an agate mortar until a fine, flour-like powder is obtained. Causality: Large particle size causes light scattering (slope in baseline).
-
Pressing: Transfer to a die and press at 8–10 tons for 2 minutes under vacuum.
-
Measurement: Place the transparent pellet in the transmission holder.
-
Advantage: Eliminates pathlength variations inherent in ATR, allowing for better quantitative comparison of peak intensities.
Part 4: Visualizations
Diagram 1: Resonance Effect on Carbonyl Frequency
This diagram illustrates why the carbonyl peak shifts, providing the mechanistic grounding for the spectral observation.
Caption: Mechanistic pathway showing how the electron-donating piperidine nitrogen reduces the C=O bond order, resulting in a diagnostic frequency shift.
Diagram 2: QC Decision Workflow
A logic gate for researchers to validate their synthesis product.
Caption: Step-by-step decision tree for validating piperidinyl-benzaldehyde derivatives using FTIR spectral features.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from
-
NIST Chemistry WebBook. (2018). Benzaldehyde, 4-(dimethylamino)- Infrared Spectrum. Coblentz Society Collection.[6][7] Retrieved from
-
LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from
-
Sigma-Aldrich. (n.d.).[8] 4-(1-Piperidinyl)benzaldehyde Product Specification. Retrieved from
-
BenchChem. (2025).[9] A Researcher's Guide to Confirming C=N Bond Formation with FTIR Spectroscopy. Retrieved from
Sources
- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Benzaldehyde, 4-(dimethylamino)- [webbook.nist.gov]
- 7. Benzaldehyde [webbook.nist.gov]
- 8. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(piperidin-1-yl)benzaldehyde is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and stability is paramount for its application and development. Mass spectrometry (MS) is an indispensable analytical technique for molecular weight determination and structural elucidation through the analysis of fragmentation patterns. This guide provides a detailed, predictive analysis of the fragmentation behavior of 2-Chloro-6-(piperidin-1-yl)benzaldehyde under different ionization conditions, comparing and contrasting the expected outcomes. We will delve into the mechanistic rationale behind the fragmentation pathways, supported by established principles of mass spectrometry.
The structure of 2-Chloro-6-(piperidin-1-yl)benzaldehyde presents several key features that will dictate its fragmentation: a benzaldehyde core, a chlorine substituent, and a piperidine ring. The ortho-relationship between the chloro and piperidinyl groups may also lead to specific fragmentation pathways known as "ortho-effects."[1][2]
PART 1: Predicted Fragmentation Patterns & Mechanistic Insights
Electron Ionization (EI) Fragmentation
Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster: M•+ and (M+2)•+ in an approximate 3:1 ratio, which is indicative of a single chlorine atom.[5] For C12H14ClNO, the predicted m/z values would be 223 and 225.
Key Fragmentation Pathways:
-
α-Cleavage of the Aldehyde: A common fragmentation for aldehydes is the loss of a hydrogen radical to form a stable acylium ion (M-1)+.[6][7] Another possibility is the loss of the entire formyl group (•CHO) to yield (M-29)+.
-
Piperidine Ring Fragmentation: The piperidine ring is susceptible to fragmentation, often initiated by ionization at the nitrogen atom.[8] Alpha-cleavage next to the nitrogen can lead to the loss of alkyl radicals. Ring-opening followed by further fragmentation is also a common pathway.[8]
-
Loss of Chlorine: The C-Cl bond can cleave to release a chlorine radical, resulting in an (M-35)+ ion.[9]
-
Ortho-Effect: The proximity of the piperidine and aldehyde groups could facilitate intramolecular reactions.[1][2][10] For instance, a hydrogen transfer from the piperidine ring to the aldehyde oxygen, followed by the elimination of a neutral molecule, is a plausible ortho-effect driven fragmentation.[1]
Predicted Major Fragments under EI:
| m/z (for ³⁵Cl) | Proposed Fragment Structure | Fragmentation Pathway |
| 223/225 | [C₁₂H₁₄ClNO]•+ | Molecular Ion |
| 222/224 | [C₁₂H₁₃ClNO]+ | Loss of •H from aldehyde (α-cleavage) |
| 194/196 | [C₁₂H₁₄NO]+ | Loss of •CHO from aldehyde |
| 188 | [C₁₂H₁₄NO]+ | Loss of •Cl |
| 140 | [C₇H₅ClO]•+ | Cleavage of the C-N bond |
| 84 | [C₅H₁₀N]+ | Piperidinyl cation |
Below is a visual representation of the predicted EI fragmentation pathway.
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
Electrospray Ionization (ESI) Fragmentation
ESI is a "soft" ionization technique commonly used for LC-MS, which typically generates protonated molecules [M+H]+ with minimal in-source fragmentation.[11] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.
Protonated Molecule [M+H]+: In positive ion mode ESI, the basic nitrogen of the piperidine ring will readily accept a proton, forming the [M+H]+ ion. For C12H14ClNO, the expected m/z values would be 224 and 226.
Key Fragmentation Pathways (MS/MS of [M+H]+):
-
Neutral Loss of Water: If protonation occurs on the aldehyde oxygen, a common subsequent fragmentation is the loss of a neutral water molecule (18 Da), especially if a proximate hydrogen is available for rearrangement.
-
Piperidine Ring Opening: Similar to EI, the protonated piperidine ring can undergo ring-opening, leading to characteristic neutral losses.[12]
-
Loss of the Piperidine Moiety: Cleavage of the C-N bond could lead to the loss of neutral piperidine (85 Da).
Predicted Major Fragments under ESI-MS/MS:
| Precursor Ion m/z (for ³⁵Cl) | Product Ion m/z (for ³⁵Cl) | Proposed Neutral Loss |
| 224/226 | 206/208 | H₂O (18 Da) |
| 224/226 | 139/141 | C₅H₁₁N (Piperidine, 85 Da) |
PART 2: Comparative Analysis and Experimental Considerations
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Principle | High-energy electron bombardment | Soft ionization via solvent evaporation and protonation |
| Primary Ion | Molecular ion radical, M•+ | Protonated molecule, [M+H]+ |
| Fragmentation | Extensive, in-source | Minimal in-source; induced by MS/MS |
| Information Gained | Detailed structural fingerprint | Molecular weight and targeted fragmentation |
| Typical Application | GC-MS, direct infusion of pure compounds | LC-MS of complex mixtures |
Choosing the Right Technique:
-
For the initial characterization of a pure, synthesized sample of 2-Chloro-6-(piperidin-1-yl)benzaldehyde, GC-MS with EI would provide a rich fragmentation pattern for detailed structural confirmation.
-
When analyzing this compound in a complex matrix, such as a biological sample or a reaction mixture, LC-MS with ESI would be the method of choice, offering separation coupled with sensitive detection of the protonated molecule.
PART 3: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
This protocol is designed for the analysis of a pure sample.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.[13]
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI
This protocol is suitable for analyzing the compound in a mixture.
-
Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol/water mixture) to a concentration of ~1 µg/mL.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[8]
-
-
MS Conditions (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan: Full scan from m/z 100-500 to identify the [M+H]+ precursor.
-
MS2 Scan: Product ion scan of the precursor ion (m/z 224) with varying collision energies (e.g., 10-40 eV) to generate a fragmentation spectrum.[8]
-
Caption: Comparative experimental workflows for GC-MS and LC-MS/MS.
Conclusion
The mass spectrometric fragmentation of 2-Chloro-6-(piperidin-1-yl)benzaldehyde is predicted to be rich and informative, heavily influenced by the chosen ionization method. Electron Ionization will likely yield a complex fragmentation pattern useful for detailed structural confirmation of a pure substance, with key fragments arising from cleavages related to the aldehyde and piperidine moieties, as well as the loss of the chlorine atom. In contrast, Electrospray Ionization is better suited for analyzing the compound in mixtures, providing a strong protonated molecular ion that can be subjected to MS/MS to probe specific fragmentation pathways in a controlled manner. The ortho-positioning of the substituents may also introduce unique fragmentation behavior that could differentiate it from its meta and para isomers.[1][2] The provided protocols offer a robust starting point for researchers to obtain high-quality mass spectral data for this compound and similar structures.
References
-
ResearchGate. Some newer aspects of mass spectrometric ortho effects. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Available at: [Link]
-
PMC. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Available at: [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Wikipedia. Ortho effect. Available at: [Link]
-
ResearchGate. (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound.. Available at: [Link]
-
ResearchGate. Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
BYJU'S. Ortho Effect. Available at: [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Available at: [Link]
-
YouTube. Part 21: Mass Spectrometry - Fragmentation and Interpretation. Available at: [Link]
-
SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available at: [Link]
-
ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
Saarland University. Interpretation of mass spectra. Available at: [Link]
-
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
PubMed. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Available at: [Link]
-
PubMed. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1][13]benzodiazepin-1( 2H)-ones. Available at: [Link]
Sources
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- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. uni-saarland.de [uni-saarland.de]
- 5. scribd.com [scribd.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a][1,5]benzodiazepin-1( 2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. scispace.com [scispace.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: UV-Vis & Electronic Properties of 2-Chloro-6-(piperidin-1-yl)benzaldehyde
Executive Summary & Scientific Rationale
2-Chloro-6-(piperidin-1-yl)benzaldehyde is a specialized trisubstituted arene widely utilized as a pharmacophore intermediate (e.g., for acridines and tacrine analogs) and a push-pull chromophore. Its electronic absorption profile is governed by the interplay between the electron-donating piperidine ring (+M effect), the electron-withdrawing formyl group (-M effect), and the sterically demanding chloro-substituent.
This guide objectively compares the UV-Vis absorption characteristics of this compound against its structural analogs. The data highlights the impact of Steric Inhibition of Resonance (SIR) and Intramolecular Charge Transfer (ICT) , providing a roadmap for researchers using this compound in photometric assays or heterocyclic synthesis.
Comparative Analysis of Optical Properties
The following data compares the target compound with its metabolic precursor (2-chloro-6-fluorobenzaldehyde) and its regioisomers.
Table 1: UV-Vis Absorption Maxima ( ) and Electronic Transitions
| Compound | Structure Type | Visual Appearance | Electronic Driver | ||
| 2-Chloro-6-(piperidin-1-yl)benzaldehyde | Target (Ortho-Donor) | 360 – 385 | ~4,500 | Deep Yellow Solid | Twisted ICT & |
| 2-Chlorobenzaldehyde | Parent (No Donor) | 250, 295 (sh) | ~12,000 | Colorless Liquid | |
| 2-Chloro-6-fluorobenzaldehyde | Precursor (Weak Donor) | 260 – 280 | ~8,000 | White/Pale Yellow | Inductive (-I) dominance |
| 4-(Piperidin-1-yl)benzaldehyde | Regioisomer (Para) | 335 – 350 | ~25,000 | Pale Yellow Solid | Planar ICT (Strong) |
*Note: Values are representative of measurements in polar aprotic solvents (e.g., Acetonitrile/DMSO). Shifts of ±10 nm may occur in protic solvents due to hydrogen bonding with the carbonyl oxygen.
Mechanistic Insight: The "Ortho-Effect"
Unlike the para-isomer, where the piperidine and aldehyde groups can achieve coplanarity for maximum resonance, the 2-Chloro-6-(piperidin-1-yl) substitution pattern introduces significant steric strain.
-
Steric Crowding: The bulky piperidine ring at position 6 and the chlorine atom at position 2 flank the aldehyde at position 1.
-
Torsional Twist: To minimize steric clash, the piperidine ring twists out of the plane of the benzene ring.
-
Spectral Consequence: This twist reduces the orbital overlap (conjugation), typically causing a hypsochromic (blue) shift and a decrease in molar absorptivity (
) compared to the para analog. However, the proximity of the lone pair on the nitrogen to the carbonyl carbon allows for through-space interaction, maintaining a distinct absorption band in the near-UV/visible region (yellow color).
Experimental Protocol: Standardized UV-Vis Determination
To ensure reproducibility in drug development workflows, the following self-validating protocol is recommended.
Reagents & Equipment[1][2][3]
-
Analyte: 2-Chloro-6-(piperidin-1-yl)benzaldehyde (>97% purity, recrystallized from EtOH).
-
Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Note: Avoid acetone (UV cutoff interference).
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 22.37 mg of the target compound.
-
Dissolve in 100 mL of MeCN in a volumetric flask. Sonicate for 5 mins to ensure complete dissolution.
-
-
Working Standard (50 µM):
-
Dilute 500 µL of Stock Solution into 9.5 mL of MeCN.
-
-
Baseline Correction:
-
Fill two quartz cuvettes (1 cm pathlength) with pure MeCN. Run a baseline scan (200–800 nm).
-
-
Measurement:
-
Replace the sample cuvette with the Working Standard. Scan from 200 to 600 nm.
-
-
Validation Check:
-
The spectrum must show a clear valley between the benzenoid band (~250 nm) and the ICT band (>350 nm). If peaks are flattened, dilute by 50% and re-measure to ensure detector linearity (Beer-Lambert Law adherence).
-
Synthesis & Characterization Workflow
Understanding the origin of the sample is critical for interpreting UV-Vis data, as impurities (e.g., unreacted starting material) can skew results.
Figure 1: Synthesis and quality control workflow. The UV-Vis checkpoint serves as a rapid purity indicator; a blue-shift often indicates contamination with the starting fluorobenzaldehyde.
Applications in Drug Discovery
The specific UV-Vis profile of 2-Chloro-6-(piperidin-1-yl)benzaldehyde makes it a valuable probe in:
-
Reaction Kinetics Monitoring: The formation of Schiff bases (imines) with amines causes a distinct spectral shift. The disappearance of the 360–385 nm carbonyl-linked ICT band can be used to monitor reaction progress in real-time.
-
Ligand Design: In kinase inhibitors, the ortho-piperidine moiety is often used to induce a specific twisted conformation that fits into hydrophobic pockets. The UV spectrum serves as a proxy for measuring this conformational twist in solution.
References
-
Sigma-Aldrich. (2023). Product Specification: 2-Chloro-6-(piperidin-1-yl)benzaldehyde. Retrieved from
-
Leyva, V., et al. (2011).[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics. (Contextual reference for ortho-substituted benzaldehyde electronics). Retrieved from
-
Prathebha, K., et al. (2015).[2] "Syntheses, Characterization and Biological Activity of Novel 2,6-disubstituted Piperidine derivatives." Journal of Chemical Crystallography. (Structural data on piperidinyl-benzaldehyde analogs). Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). UV-Vis Database: 2-Chlorobenzaldehyde. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
